molecular formula C21H21N3O5S B2940226 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 451464-27-0

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide

Katalognummer: B2940226
CAS-Nummer: 451464-27-0
Molekulargewicht: 427.48
InChI-Schlüssel: ZDRIPSCGKKLYIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into its significant components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Quinazoline derivative : Associated with various pharmacological effects, including anticancer properties.
  • Thioacetamide group : Often linked to improved bioactivity and solubility.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC23H26N2O5S
Molecular Weight454.54 g/mol
CAS Number853351-76-5
Purity≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on related quinazoline derivatives showed significant cytotoxicity against various cancer cell lines. The IC50 values for these derivatives ranged from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .

The mechanisms through which this compound exerts its anticancer effects include:

  • EGFR Inhibition : Compounds containing quinazoline structures often inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer progression.
  • Induction of Apoptosis : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the mitochondrial pathway by altering the expression of Bcl-2 family proteins (Bax and Bcl-2) .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Studies

Several case studies have investigated the biological activities of compounds related to the target compound:

  • Case Study on Quinazoline Derivatives :
    • A study synthesized various quinazoline derivatives and assessed their anticancer activity against several cell lines.
    • Results indicated that modifications to the quinazoline core significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells .
  • Molecular Docking Studies :
    • Molecular docking simulations have been performed to predict the binding affinity of similar compounds to EGFR.
    • These studies suggest that structural modifications can enhance binding efficiency and biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for quinazolinone-acetamide derivatives like this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl intermediates (e.g., chloroacetylation of amines) react with thiol-containing quinazolinones under basic conditions (e.g., K₂CO₃ in DMF) at room temperature . TLC monitoring is critical to track reaction progression . Optimization involves adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and solvent polarity to improve yields .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodology : Use a combination of NMR (¹H/¹³C), mass spectrometry (HRMS), and single-crystal X-ray diffraction for unambiguous confirmation. For example, X-ray crystallography (performed at 173 K) resolves the stereochemistry of heterocyclic cores, with mean C–C bond lengths reported as 0.006 Å . IR spectroscopy identifies carbonyl (C=O) and thioether (C–S) functional groups .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Methodology : In vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity) and in vivo models (e.g., PTZ-induced seizures in mice for anticonvulsant activity) are common . Dose-response curves and LD₅₀ calculations in rodent models provide initial toxicity profiles .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict target interactions for this compound?

  • Methodology : Use software like AutoDock Vina to simulate binding affinities with targets (e.g., GABA receptors for anticonvulsant activity). Docking studies of similar quinazolinones reveal hydrogen bonding with residues like Arg218 and hydrophobic interactions with benzodiazepine-binding pockets . MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Meta-analyses of IC₅₀ values (e.g., anticancer vs. antimicrobial potency) should account for assay conditions (e.g., cell line variability, serum concentration). For instance, discrepancies in cytotoxicity may arise from differences in MTT incubation times (24h vs. 48h) . Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis) is recommended.

Q. How can the synthesis be scaled while minimizing byproducts?

  • Methodology : Transition from batch to flow chemistry for thioacetamide coupling steps, reducing reaction time from hours to minutes. Catalytic systems (e.g., Pd/C for reductive cyclizations) improve atom economy . Process analytical technology (PAT) like in-line FTIR monitors intermediate formation .

Q. What mechanistic insights explain its dual activity as an anticonvulsant and anti-inflammatory agent?

  • Methodology : Transcriptomic profiling (RNA-seq) of treated neuronal cells identifies pathways like NF-κB and COX-2 inhibition. Competitive binding assays (e.g., with [³H]-flumazenil) quantify GABA_A receptor modulation . Parallel studies in LPS-induced inflammation models measure cytokine (IL-6, TNF-α) suppression .

Q. Data Contradiction Analysis

Q. Why do yields vary significantly when synthesizing the thioacetamide linkage?

  • Analysis : Variations stem from competing side reactions (e.g., oxidation of thiols to disulfides). reports 70–85% yields using DMF/K₂CO₃, while notes <60% in acetone due to poorer solubility. Adding antioxidants (e.g., ascorbic acid) or switching to polar aprotic solvents (DMSO) mitigates this .

Q. How to address conflicting cytotoxicity data between cancer cell lines?

  • Analysis : Differential expression of drug transporters (e.g., P-gp) or metabolic enzymes (CYP450) across cell lines (e.g., HeLa vs. MCF-7) alters compound efficacy. Pharmacogenomic profiling and siRNA knockdown of resistance genes clarify mechanisms .

Q. Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for thioether bond formation to prevent hydrolysis .
  • Characterization : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the methoxyethyl side chain .
  • Bioactivity : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays with IC₅₀ reproducibility (CV <15%) .

Eigenschaften

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-9-8-22-19(25)12-30-21-23-16-5-3-2-4-15(16)20(26)24(21)11-14-6-7-17-18(10-14)29-13-28-17/h2-7,10H,8-9,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRIPSCGKKLYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.